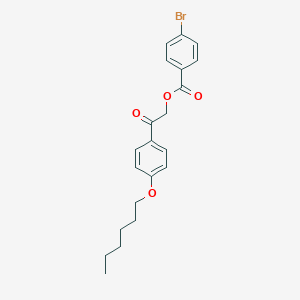
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one, also known as ANMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANMF is a heterocyclic compound that contains a furan ring and an aniline group. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one is not fully understood. However, studies have suggested that (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one may exert its biological activity through the inhibition of enzymes or receptors. For example, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been reported to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects:
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been reported to possess various biochemical and physiological effects. In vitro studies have shown that (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one can induce apoptosis and cell cycle arrest in cancer cells. (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has also been reported to possess anti-inflammatory and antifungal activities. In vivo studies have shown that (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one is also soluble in various solvents, making it easy to handle in lab experiments. However, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one may have some toxic effects, which need to be further investigated.
Future Directions
There are several future directions for the research on (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one. One direction is to investigate the structure-activity relationship of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one and its derivatives to identify more potent and selective compounds for various applications. Another direction is to investigate the mechanism of action of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one and its derivatives in more detail to understand their biological activity. Additionally, the potential applications of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one in other fields, such as catalysis and optoelectronics, can also be explored.
Synthesis Methods
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one can be synthesized using various methods, including the Gewald reaction, the Knoevenagel condensation, and the Hantzsch reaction. The Gewald reaction involves the reaction of an aldehyde or ketone with a thioamide and a cyanoacetate in the presence of a base. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a malononitrile in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a β-ketoester and an amine in the presence of a base. The synthesis of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one using the Gewald reaction has been reported to be the most efficient method.
Scientific Research Applications
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has shown potential applications in various scientific research areas, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been reported to possess antitumor, anti-inflammatory, and antifungal activities. (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has also been investigated as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes. In material science, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals. In organic synthesis, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been used as a starting material for the synthesis of various heterocyclic compounds.
properties
Product Name |
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one |
InChI |
InChI=1S/C17H13NO2/c19-17-14(12-18-15-9-5-2-6-10-15)11-16(20-17)13-7-3-1-4-8-13/h1-12,18H/b14-12- |
InChI Key |
HGJUAFMVRHIRBB-OWBHPGMISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/NC3=CC=CC=C3)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=CNC3=CC=CC=C3)C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CNC3=CC=CC=C3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)



![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)



![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)



